4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

Description

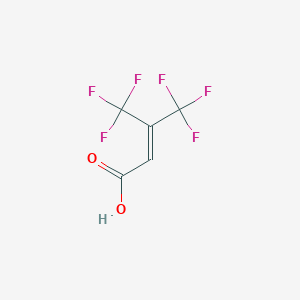

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is a fluorinated unsaturated carboxylic acid characterized by two distinct electron-withdrawing groups: a trifluoromethyl (-CF₃) substituent at position 3 and three fluorine atoms at position 4 of the crotonic acid backbone. Its structure features a conjugated double bond (but-2-enoic acid framework), enhancing its reactivity and acidity compared to saturated analogs.

Properties

IUPAC Name |

4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBJCNVMTCMOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170109 | |

| Record name | 3,3-Bis(trifluoromethyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1763-28-6 | |

| Record name | 4,4,4-Trifluoro-3-(trifluoromethyl)-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 4,4,4-trifluoro-3-trifluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Bis(trifluoromethyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fluorination Reagents and Protocols

-

Trifluoromethylcopper (CF₃Cu) : Reacts with α,β-unsaturated acids under radical conditions to install CF₃ groups.

-

Electrophilic Trifluoromethylation : Employing Umemoto’s reagent (trifluoromethyl sulfonium salts) in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).

Challenges :

-

Regioselectivity : Competitive addition at α- vs. β-positions necessitates careful control of reaction kinetics.

-

Byproduct Formation : Over-fluorination or defluorination may occur, requiring chromatographic purification.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Key adaptations include:

-

Continuous Flow Reactors : Enhance heat dissipation during exothermic hydrolysis steps, minimizing decomposition.

-

Catalyst Recycling : Lithium hydroxide recovery via neutralization and filtration reduces waste.

-

Purity Standards : Distillation under reduced pressure (109–110°C at 120 mmHg) ensures compliance with pharmaceutical-grade specifications.

Comparative Analysis of Methods

Analytical Validation and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

Chemical Reactions Analysis

Reaction Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. Environmental factors, such as the compound's reactivity with metals, can produce hydrogen, a highly flammable and explosive gas, influencing the action, efficacy, and stability of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid.

Reactivity

TFMCA's mechanism of action primarily revolves around its reactivity as an electrophile. As a strong acid, it may interact with biological tissues, causing coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins.

Hazards Identification

TFMCA has several hazard classifications :

-

Harmful if swallowed

-

Harmful in contact with skin

-

Causes severe skin burns and eye damage

-

Causes skin irritation

-

Causes serious eye irritation

-

Harmful if inhaled

-

May cause respiratory irritation

Appropriate safety measures, including proper personal protective equipment (PPE) and ventilation, should be used when handling TFMCA .

Scientific Research Applications

Chemistry

- Building Block in Synthesis : TFMCA serves as a crucial intermediate in the synthesis of more complex fluorinated compounds. Its unique reactivity allows chemists to explore new chemical pathways and develop novel fluorinated materials .

- Electrophilic Substitution Reactions : TFMCA has been utilized in superacid-catalyzed electrophilic substitution reactions, leading to the formation of trifluoromethylated dihydrochalcones and other derivatives .

Biology

- Enzyme Interaction Studies : TFMCA is instrumental in studying enzyme interactions due to its ability to form stable complexes with various biomolecules. It has been shown to modulate enzyme activity by altering substrate binding or enzyme conformation .

- Cellular Effects : Research indicates that TFMCA influences cellular processes by affecting signaling pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.

Medicine

- Potential Therapeutic Applications : The compound is being investigated for its role in drug development, particularly in pharmacological studies aimed at understanding protein interactions and metabolic pathways . Its unique structure may enhance the bioavailability of therapeutic agents.

Hydrophobic Interactions

A study highlighted that the trifluoromethyl groups of TFMCA contribute to stronger hydrophobic interactions with proteins, potentially leading to enhanced binding affinities compared to non-fluorinated analogs .

Impact on Enzyme Activity

Preliminary findings suggest that TFMCA can significantly affect enzyme activity by modifying how substrates bind to enzymes. Further research is necessary to quantify these effects accurately .

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its fluorinated groups can enhance binding affinity and selectivity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : Likely C₅H₃F₆O₂ (unsaturated variant) based on related compounds .

- Functional Groups : α,β-unsaturated carboxylic acid with -CF₃ and -CF₃ groups.

- Stereochemistry : The (E)-configuration is common in fluorinated crotonic acids to maximize stability .

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorinated Crotonic Acids

The table below compares the target compound with analogs differing in substituents and saturation:

Physical and Chemical Properties

- Acidity: The target compound exhibits stronger acidity (lower pKa) than non-fluorinated crotonic acids due to electron-withdrawing -CF₃ groups stabilizing the conjugate base. For example, 3-(trifluoromethyl)crotonic acid (pKa ~1.5) is significantly more acidic than crotonic acid (pKa ~4.7) .

- Thermal Stability : Fluorinated crotonic acids generally decompose above 200°C, with esters (e.g., ethyl derivatives) showing higher volatility (boiling points ~220–330°C) .

- Solubility : Low water solubility due to hydrophobicity of fluorine atoms; soluble in polar aprotic solvents (e.g., DMSO, acetone) .

Key Differentiators of this compound

- Electron-Withdrawing Capacity: Dual -CF₃ groups enhance electrophilicity, making it more reactive than mono-fluorinated analogs (e.g., 3-(trifluoromethyl)crotonic acid) .

- Steric Effects : The trifluoromethyl group at C3 may hinder reactions at the β-carbon compared to smaller substituents (e.g., -F or -CH₃) .

- Applications: Potential use in high-performance polymers or as a ligand in catalysis due to its strong electron-withdrawing nature .

Biological Activity

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid (TFMCA) is a fluorinated organic compound with the molecular formula C₅H₂F₆O₂ and a molecular weight of 208.06 g/mol. Its unique structure, characterized by multiple fluorine atoms, positions it as a significant candidate in biochemical research, particularly in the field of proteomics. This article reviews the biological activity of TFMCA, synthesizing findings from various studies and highlighting its potential applications.

Synthesis

TFMCA can be synthesized through various methods, including the Knoevenagel condensation of trifluoroacetic acid with tetrafluoroacetone. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Biological Activity

The biological activity of TFMCA has been explored in several contexts:

- Proteomics Research : TFMCA is noted for its potential role as a biochemical tool for studying protein interactions and functions. The presence of multiple fluorine atoms may enhance its lipophilicity and bioavailability, making it a candidate for pharmacological studies.

- Binding Affinities : Interaction studies indicate that TFMCA exhibits significant binding affinities with various biomolecules. The trifluoromethyl groups are believed to enhance hydrophobic interactions, potentially increasing binding strength compared to non-fluorinated analogs.

Case Studies and Research Findings

Research has demonstrated that TFMCA can influence biological systems in specific ways:

- Hydrophobic Interactions : A study indicated that TFMCA's trifluoromethyl groups contribute to stronger hydrophobic interactions with proteins, which could lead to enhanced binding affinities.

- Impact on Enzyme Activity : Preliminary findings suggest that TFMCA may affect enzyme activity by altering substrate binding or enzyme conformation due to its unique structure. Further research is needed to quantify these effects.

-

Comparative Analysis : A comparison with structurally similar compounds reveals distinct biological activities:

Compound Name Molecular Formula Unique Features 4,4-Difluoro-3-(trifluoromethyl)crotonic acid C₅H₃F₅O₂ Fewer fluorine atoms; different reactivity profile 2-Trifluoromethylcinnamic acid C₉H₇F₃O₂ Larger aromatic system; different biological activity 4-Fluoro-3-(trifluoromethyl)butenoic acid C₅H₄F₄O₂ Only one trifluoromethyl group; less sterically hindered

Toxicological Considerations

Given the structural characteristics of TFMCA, attention must be paid to its potential toxicity. As a fluorinated compound, it may exhibit irritant properties and requires careful handling in laboratory settings . The compound's corrosive nature should be noted during synthesis and application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.